molecular formula C19H16FNO3 B2805065 Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate CAS No. 1357935-16-0

Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate

Cat. No.: B2805065
CAS No.: 1357935-16-0
M. Wt: 325.339
InChI Key: KRPBJMHTIOOONA-UHFFFAOYSA-N
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Description

“Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate” is a complex organic compound that belongs to the class of thiazolopyrimidines

Scientific Research Applications

Chemistry

In chemistry, “Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of thiazolopyrimidines are explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes or receptors makes it a promising candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and other applications where their unique chemical properties are advantageous.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

“Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of analogs with different substituents.

Mechanism of Action

The mechanism of action of “Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines with different substituents. Examples include:

  • “N-(4-chlorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide”
  • “N-(4-bromophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide”

Uniqueness

The uniqueness of “Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate” lies in its specific substituents, which can influence its biological activity and chemical properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets or improve its stability.

Properties

IUPAC Name

methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-12-7-8-16-14(9-12)18(10-17(21-16)19(22)23-2)24-11-13-5-3-4-6-15(13)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPBJMHTIOOONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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